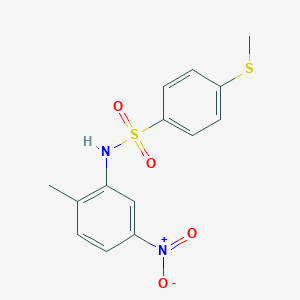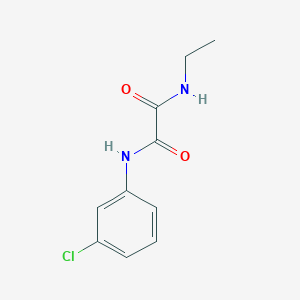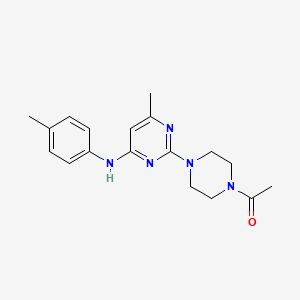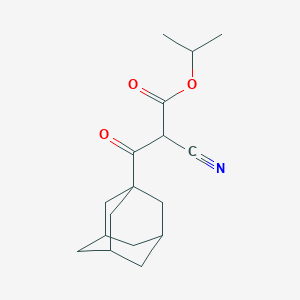![molecular formula C14H21NO6 B5037540 (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate](/img/structure/B5037540.png)
(2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate, also known as MPOE, is a chemical compound that has been extensively researched due to its potential use as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate is not fully understood. However, it is believed to work by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways. (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has also been shown to increase the expression of antioxidant enzymes, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function. (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has also been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate in lab experiments is that it is relatively easy to synthesize, and the oxalate salt is readily available. Additionally, (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has been extensively studied, so there is a large body of research available on its properties and potential uses. However, one limitation of using (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several possible future directions for research on (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has been shown to have neuroprotective effects, and further research could help to determine its potential as a therapeutic agent for these conditions. Another area of interest is its potential use in treating cancer. While (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has been shown to inhibit the growth of cancer cells in vitro, further research is needed to determine its potential as an anticancer agent in vivo. Finally, additional research could help to elucidate the exact mechanism of action of (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate, which would be useful in understanding its potential uses and limitations.
Synthesis Methods
(2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate can be synthesized using a simple two-step process. The first step involves the reaction of 3-methylphenol with 2-bromoethylamine hydrobromide to produce 2-(3-methylphenoxy)ethylamine. The second step involves the reaction of 2-(3-methylphenoxy)ethylamine with 2-methoxyethyl bromide to produce (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine. The oxalate salt of (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate can be obtained by reacting the amine with oxalic acid.
Scientific Research Applications
(2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has been studied for its potential use in treating various medical conditions. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-methoxy-N-[2-(3-methylphenoxy)ethyl]ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.C2H2O4/c1-11-4-3-5-12(10-11)15-9-7-13-6-8-14-2;3-1(4)2(5)6/h3-5,10,13H,6-9H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNIGIYHAORYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-(3-methylphenoxy)ethyl]ethanamine;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,3-difluorophenoxy)methyl]-N-[(3-ethyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5037459.png)
![4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5037462.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5037472.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-5-(methoxymethyl)-N-methyl-2-furamide](/img/structure/B5037479.png)
![2-(allylthio)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5037484.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B5037493.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5037495.png)
![1-(4-bromophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrochloride](/img/structure/B5037499.png)

![N-{2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5037528.png)


![4-[2-(4-isobutylphenyl)propanoyl]morpholine](/img/structure/B5037548.png)
